N-methyl-2-(oxan-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
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Overview
Description
N-methyl-2-(oxan-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(oxan-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Formation of the oxan-4-yl group: This step involves the formation of the tetrahydropyran ring, which can be synthesized through an intramolecular cyclization reaction.
N-methylation: The final step involves the methylation of the nitrogen atom using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(oxan-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-(oxan-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine would depend on its specific biological target. Generally, oxadiazole derivatives can interact with various enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features.
N-methyl-2-(oxan-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamine: A closely related compound with a different alkyl chain.
Uniqueness
N-methyl-2-(oxan-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives.
Properties
IUPAC Name |
N-methyl-2-(oxan-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-20(10-7-14-8-11-21-12-9-14)13-16-18-17(19-22-16)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOISIWTCMNLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCOCC1)CC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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